Pulsatilloside E

説明

特性

IUPAC Name |

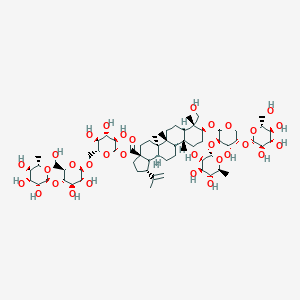

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-8-(hydroxymethyl)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H106O31/c1-24(2)27-11-16-65(60(84)96-58-50(82)45(77)40(72)31(91-58)21-85-54-51(83)46(78)52(30(20-67)90-54)94-55-47(79)42(74)37(69)25(3)87-55)18-17-63(7)28(36(27)65)9-10-34-61(5)14-13-35(62(6,23-68)33(61)12-15-64(34,63)8)93-59-53(95-56-48(80)43(75)38(70)26(4)88-56)41(73)32(22-86-59)92-57-49(81)44(76)39(71)29(19-66)89-57/h25-59,66-83H,1,9-23H2,2-8H3/t25-,26-,27-,28+,29+,30+,31+,32-,33+,34+,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-,45-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55-,56-,57-,58-,59-,61-,62-,63+,64+,65-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNXZHOQPHRDKT-RUGHYGOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H106O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316829 | |

| Record name | Pulsatilloside E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366814-43-9 | |

| Record name | Pulsatilloside E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366814-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pulsatilloside E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pulsatilloside E: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulsatilloside E, a triterpenoid saponin, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies pertaining to this compound. Primarily found in the roots of various Pulsatilla species, particularly Pulsatilla chinensis, this document synthesizes available data on its localization within the plant. Detailed experimental protocols for the extraction, isolation, and quantification of this compound are presented, with a focus on chromatographic techniques. Furthermore, the biosynthetic pathway of triterpenoid saponins is elucidated to provide a molecular context for its formation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound is a naturally occurring triterpenoid saponin predominantly found within the plant genus Pulsatilla, a member of the Ranunculaceae family. The primary species identified as a significant source of this compound is Pulsatilla chinensis (Bunge) Regel, a perennial herb used in traditional Chinese medicine.

The distribution of this compound is not uniform throughout the plant. The highest concentrations of this and other related saponins are typically found in the roots, which are the most commonly utilized part of the plant for medicinal preparations. While other plant parts may contain this compound, the available literature overwhelmingly points to the roots as the principal repository.

To provide a clear comparison of the distribution of related saponins within the Pulsatilla genus, the following table summarizes the quantitative data found in the literature for major triterpenoid saponins in different species and plant parts. It is important to note that specific quantitative data for this compound across different tissues and species is limited, and the table includes data on other major saponins to provide a broader context of saponin distribution in these plants.

| Plant Species | Plant Part | Saponin | Concentration (mg/g dry weight) | Reference |

| Pulsatilla chinensis | Root | Anemoside B4 | > 4.6% (w/w) | [1] |

| Pulsatilla chinensis | Root | Pulsatilla saponin D | - | [1] |

| Pulsatilla chinensis | Root | Pulsatilla saponin A | - | |

| Pulsatilla koreana | Root | Various Triterpenoid Saponins | - | |

| Pulsatilla cernua | Root | Various Triterpenoid Saponins | - | |

| Pulsatilla patens subsp. patens | Root | Hederagenin 3-O-β-D-glucopyranoside | 2.7 mg (from extract) | [2] |

| Pulsatilla patens subsp. patens | Root | Hederagenin 3-O-β-D-galactopyranosyl-(1→2)-β-D-glucopyranoside | 3.3 mg (from extract) | [2] |

| Pulsatilla vulgaris subsp. vulgaris | Root | Pulsatilla saponin D | Present | [2] |

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a generalized procedure for the extraction and isolation of triterpenoid saponins, including this compound, from the roots of Pulsatilla chinensis.

2.1.1. Materials and Equipment

-

Dried and powdered roots of Pulsatilla chinensis

-

70% Ethanol

-

D101 macroporous resin

-

Rotary evaporator

-

Freeze dryer

-

Chromatography columns

-

Silica gel

-

Methanol

-

Chloroform

-

Ethyl acetate

-

n-Butanol

-

High-Performance Liquid Chromatography (HPLC) system

2.1.2. Extraction Procedure

-

Maceration and Extraction: The dried and crushed root material of Pulsatilla chinensis is extracted with 70% ethanol. A common ratio is 1:10 (w/v) of plant material to solvent. The mixture is macerated for a period of time, for instance, 4 hours, and then subjected to successive extractions (e.g., 3 times) to ensure maximum yield.

-

Solvent Evaporation: The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

-

Resin Column Chromatography: The resulting residue is then subjected to chromatographic separation using a D101 macroporous resin column. The column is typically eluted with a water-ethanol gradient. The fraction eluted with 60% ethanol is collected as it is enriched with saponins.

-

Lyophilization: The saponin-rich fraction is then lyophilized to obtain a dry powder of total saponins.

2.1.3. Isolation of this compound

-

Silica Gel Column Chromatography: The crude saponin extract is further purified by silica gel column chromatography.

-

Elution Gradient: The column is eluted with a gradient of solvents, typically starting with a less polar mixture and gradually increasing the polarity. A common solvent system is a gradient of chloroform-methanol or ethyl acetate-methanol-water.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

Recrystallization: Fractions rich in this compound are combined, concentrated, and the compound is purified by recrystallization from a suitable solvent (e.g., methanol) to yield the pure compound.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound in plant extracts.

2.2.1. Materials and Equipment

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or acetic acid (optional, for pH adjustment)

-

This compound reference standard

-

Syringe filters (0.45 µm)

2.2.2. Chromatographic Conditions (General Example)

-

Mobile Phase: A gradient of acetonitrile (A) and water (B), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Gradient Elution: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased over the run time to elute compounds with increasing hydrophobicity.

-

Flow Rate: Approximately 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25°C.

-

Detection: UV detection at a wavelength around 205 nm or ELSD.

-

Injection Volume: 10-20 µL.

2.2.3. Sample Preparation

-

Accurately weigh the dried plant extract.

-

Dissolve the extract in a known volume of methanol or the initial mobile phase.

-

Use sonication to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

2.2.4. Quantification

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solution.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Biosynthesis of this compound

This compound belongs to the class of triterpenoid saponins, which are synthesized via the isoprenoid pathway in plants. The biosynthesis begins with the cyclization of 2,3-oxidosqualene. This precursor is formed from the mevalonate (MVA) pathway in the cytosol.

The general biosynthetic pathway for triterpenoid saponins can be summarized in the following steps:

-

Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): These are the basic five-carbon building blocks of all isoprenoids.

-

Synthesis of Squalene: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined to form squalene.

-

Cyclization of 2,3-Oxidosqualene: Squalene is epoxidized to 2,3-oxidosqualene. This linear molecule is then cyclized by oxidosqualene cyclases (OSCs) to form the pentacyclic triterpene backbone. In the case of this compound, this is a lupane-type backbone.

-

Modification of the Triterpene Backbone: The initial triterpene skeleton undergoes a series of modifications, including oxidation, hydroxylation, and other reactions, which are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s).

-

Glycosylation: Finally, sugar moieties are attached to the triterpenoid aglycone by UDP-dependent glycosyltransferases (UGTs). This glycosylation step is crucial for the diversity and biological activity of saponins.

Below is a diagram illustrating the general workflow for the extraction and analysis of this compound.

Caption: Workflow for the extraction, isolation, and quantification of this compound.

The following diagram illustrates the generalized biosynthetic pathway of triterpenoid saponins.

Caption: Generalized biosynthetic pathway of triterpenoid saponins.

References

The Isolation and Discovery of Novel Triterpenoid Saponins: A Case Study on Pulsatilloside E from Pulsatilla Species

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies involved in the isolation, purification, and structural elucidation of novel triterpenoid saponins from the genus Pulsatilla, using the discovery of a representative compound, "Pulsatilloside E," as a case study. The genus Pulsatilla is a rich source of bioactive saponins with potential therapeutic applications, including antitumor, anti-inflammatory, and antimicrobial activities.[1] This document outlines a systematic workflow, from the initial extraction of plant material to the final characterization of a pure compound.

Extraction of Crude Saponins from Pulsatilla Root

The initial step involves the extraction of a crude mixture of saponins from the dried roots of a Pulsatilla species, such as Pulsatilla koreana or Pulsatilla chinensis.[2][3] Methanol is a commonly used solvent for this purpose due to its ability to efficiently extract a broad range of saponins.

Experimental Protocol:

-

Plant Material Preparation: Air-dried and powdered roots of the selected Pulsatilla species are used as the starting material.

-

Solvent Extraction: The powdered root material is subjected to exhaustive extraction with methanol at room temperature. This process is typically repeated multiple times to ensure the complete extraction of the target compounds.

-

Concentration: The resulting methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with different solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The saponins are typically enriched in the n-butanol fraction.

Chromatographic Purification of this compound

The n-butanol fraction, containing a complex mixture of saponins, is subjected to a series of chromatographic techniques to isolate individual compounds. This multi-step process is crucial for obtaining a pure sample of the target saponin, this compound.

Experimental Protocol:

-

Column Chromatography (Silica Gel): The n-butanol fraction is first fractionated by silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Column Chromatography (Octadecylsilane - ODS): Fractions showing promising TLC profiles are further purified on an ODS column using a stepwise gradient of methanol and water.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC on a C18 column with a mobile phase consisting of a methanol-water or acetonitrile-water gradient. This technique allows for the isolation of highly pure this compound.

Structural Elucidation of this compound

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic techniques.

Experimental Protocol:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments are performed to elucidate the complete structure, including the aglycone and the sugar moieties, as well as their linkage positions. These experiments typically include:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

-

Acid Hydrolysis: To identify the constituent monosaccharides, a sample of this compound is subjected to acid hydrolysis, followed by chromatographic analysis of the resulting sugars and comparison with authentic standards.

Quantitative Data Summary

The following table summarizes representative quantitative data for triterpenoid saponins isolated from Pulsatilla species, which can be used as a benchmark for the discovery of new compounds like this compound.

| Compound Name | Source Species | Yield (% of dry weight) | Cytotoxic Activity (IC₅₀, µM) vs. A-549 cells | Nematicidal Activity (LC₅₀, µg/mL) vs. M. incognita |

| Pulsatilla Saponin D | P. koreana | Not Reported | Not Reported | >100 |

| Raddeanoside R13 | P. koreana | Not Reported | Not Reported | 88.2 |

| Hederoside C | P. koreana | Not Reported | Not Reported | 94.7 |

| Pulsatilloside F | P. koreana | Not Reported | Not Reported | Not Reported |

| Hederagenin 3-O-β-D-glucopyranoside | P. patens | 0.008% | Not Reported | Not Reported |

Visualizing the Workflow and Concepts

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for the isolation and discovery of this compound.

Caption: Logical relationship of techniques in structure elucidation.

Conclusion

The described workflow provides a robust and systematic approach for the isolation and characterization of novel triterpenoid saponins from Pulsatilla species. The combination of multiple chromatographic techniques is essential for obtaining pure compounds, and the application of modern spectroscopic methods is critical for unambiguous structure elucidation. The discovery of new saponins like this compound from this genus continues to be a promising area of research for the development of new therapeutic agents. Further studies would be required to fully characterize the biological activity and potential signaling pathways affected by this novel compound.

References

- 1. agro.icm.edu.pl [agro.icm.edu.pl]

- 2. Isolation of Nematicidal Triterpenoid Saponins from Pulsatilla koreana Root and Their Activities against Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of nematicidal triterpenoid saponins from Pulsatilla koreana root and their activities against Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]

Pulsatilloside E: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulsatilloside E, a triterpenoid saponin, is a bioactive compound found in plants of the Pulsatilla genus. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its neuroprotective, anti-inflammatory, and anti-cancer properties. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Neuroprotective and Cognition-Enhancing Effects

This compound, also referred to as Hederacolchiside E in some studies, has demonstrated significant potential as a neuroprotective and cognition-enhancing agent.

Quantitative Data

| Activity | Model | Compound | Dosage/Concentration | Effect | Reference |

| Cognition Enhancement | Scopolamine-induced cognitive impairment in rats (in vivo) | This compound (Hederacolchiside E) | 30 and 60 mg/kg body weight, P.O. | Increased step-through latency time in passive avoidance test, comparable to tacrine (30 mg/kg, P.O.) | [1] |

| Neuroprotection | Amyloid-beta (Aβ) (1-42) induced toxicity in human neuroblastoma SK-N-SH cells (in vitro) | This compound (Hederacolchiside E) | Not specified | Increased cell viability, comparable to catechin | [1] |

| Neuroprotection | Aβ (1-42) induced injury in PC12 cells (in vitro) | This compound (Hederacolchiside E) | Not specified | Significantly reduced LDH release, intracellular ROS levels, and MDA increase. | [2] |

| Neuroprotection | H2O2-induced injury in PC12 cells (in vitro) | This compound (Hederacolchiside E) | Not specified | Showed neuroprotective effects. | [2] |

Experimental Protocols

Passive Avoidance Test for Cognition Enhancement

This test evaluates learning and memory in rodents. The apparatus consists of a light and a dark compartment connected by a door.

-

Acquisition Trial: Each rat is placed in the light compartment. When the rat enters the dark compartment, it receives a mild electric foot shock.

-

Retention Trial: After 24 hours, the rat is again placed in the light compartment, and the time it takes for the rat to enter the dark compartment (step-through latency) is measured. A longer latency indicates improved memory of the aversive stimulus.

-

Treatment: this compound is administered orally at specified doses (e.g., 30 and 60 mg/kg) prior to the acquisition trial[1][3][4].

Neuroprotection Assay against Amyloid-Beta Induced Toxicity

This assay assesses the ability of a compound to protect neuronal cells from the toxic effects of amyloid-beta peptides, which are implicated in Alzheimer's disease.

-

Cell Culture: Human neuroblastoma cells (e.g., SK-N-SH or PC12) are cultured under standard conditions[1][2].

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period.

-

Induction of Toxicity: Amyloid-beta (1-42) peptide is added to the cell culture to induce neurotoxicity[1][2].

-

Assessment of Viability and Damage:

-

Cell Viability (MTT Assay): Measures the metabolic activity of viable cells[5].

-

Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating cytotoxicity[2].

-

Reactive Oxygen Species (ROS) Measurement: Utilizes fluorescent probes like DCFH-DA to quantify intracellular ROS levels[2].

-

Malondialdehyde (MDA) Assay: Measures lipid peroxidation as an indicator of oxidative stress[2].

-

Signaling Pathways

While the precise signaling pathways modulated by this compound in neuroprotection are still under investigation, evidence suggests the involvement of pathways that regulate oxidative stress[2].

Experimental Workflow for Neuroprotection Studies

Caption: Workflow for in vitro neuroprotection assays.

Anti-inflammatory Activity

Saponins from Pulsatilla species have been reported to possess anti-inflammatory properties. While specific quantitative data for this compound is limited in the currently available literature, the following outlines the typical experimental approaches used to evaluate the anti-inflammatory effects of similar natural compounds.

Experimental Protocols

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay is widely used to screen for anti-inflammatory activity.

-

Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in a suitable medium.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Inflammation Induction: Lipopolysaccharide (LPS) is added to the culture to stimulate the production of nitric oxide, a pro-inflammatory mediator.

-

NO Measurement: After a 24-hour incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent[6][7]. The IC50 value, the concentration of the compound that inhibits NO production by 50%, can then be calculated.

Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

Western Blot Analysis for NF-κB Pathway Activation

This technique is used to determine the effect of a compound on the proteins involved in the NF-κB signaling cascade.

-

Cell Treatment and Lysis: RAW 264.7 macrophages are treated as described in the NO production assay. After treatment, the cells are lysed to extract proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunodetection: The membrane is incubated with primary antibodies specific for key proteins in the NF-κB pathway (e.g., phosphorylated IκBα, p65 subunit of NF-κB) and a loading control (e.g., β-actin).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate[8][9][10].

NF-κB Signaling Pathway

Caption: Simplified NF-κB signaling pathway.

Anti-cancer Activity

Triterpenoid saponins, including those from the Pulsatilla genus, have been investigated for their anti-cancer properties. The primary mechanism of action is often the induction of apoptosis (programmed cell death) in cancer cells.

Experimental Protocols

Cell Viability and Apoptosis Induction in Cancer Cells (e.g., HeLa cells)

-

Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in appropriate media.

-

Treatment: Cells are treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

Cell Viability Assay (MTT): To determine the cytotoxic effect and calculate the IC50 value (the concentration that inhibits cell growth by 50%)[11].

-

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining):

-

Treated cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the nucleus of late apoptotic and necrotic cells).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells[12][13].

-

-

Caspase Activity Assay: The activity of key apoptotic enzymes like caspase-3 and caspase-9 can be measured using colorimetric or fluorometric assays to confirm the apoptotic pathway[8].

Signaling Pathways

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation, and its inhibition is a common mechanism for apoptosis induction by anti-cancer agents.

Western Blot Analysis for PI3K/Akt Pathway Modulation

-

Cell Treatment and Lysis: Cancer cells are treated with this compound and lysed to extract proteins.

-

Protein Quantification, SDS-PAGE, and Western Blotting: Performed as described for the NF-κB pathway.

-

Immunodetection: Primary antibodies specific for total and phosphorylated forms of key proteins in the PI3K/Akt pathway (e.g., Akt, mTOR, GSK3β) are used[14][15]. A decrease in the phosphorylation of these proteins would indicate inhibition of the pathway.

PI3K/Akt Signaling Pathway

Caption: Simplified PI3K/Akt signaling pathway.

Conclusion

This compound exhibits promising biological activities, particularly in the areas of neuroprotection, cognition enhancement, and potentially in anti-inflammatory and anti-cancer applications. Further research is warranted to fully elucidate its mechanisms of action, establish detailed quantitative activity profiles, and evaluate its therapeutic potential in preclinical and clinical settings. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic applications of this natural compound.

References

- 1. Cognition-enhancing and neuroprotective effects of hederacolchiside-E from Pulsatilla koreana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation and structure-activity relationship studies of hederacolchiside E and its derivatives as potential anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ppj.phypha.ir [ppj.phypha.ir]

- 4. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thaiscience.info [thaiscience.info]

- 8. researchgate.net [researchgate.net]

- 9. academy.miloa.eu [academy.miloa.eu]

- 10. researchgate.net [researchgate.net]

- 11. FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

Pulsatilloside E: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulsatilloside E, a triterpenoid saponin found in plants of the Pulsatilla genus, has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory and anti-cancer activities of this compound. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in inflammation and cancer progression. The core mechanisms include the induction of apoptosis in cancer cells, inhibition of angiogenesis, and suppression of pro-inflammatory responses.

Anti-Cancer Effects

The anti-cancer activity of this compound and related saponins is attributed to their ability to trigger programmed cell death (apoptosis) and to inhibit the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.

1. Induction of Apoptosis:

This compound and its analogs have been shown to induce apoptosis in cancer cells through the intrinsic pathway. This involves the regulation of pro- and anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis. Key molecular events include:

-

Upregulation of Pro-Apoptotic Proteins: Increased expression of Bax.

-

Downregulation of Anti-Apoptotic Proteins: Decreased expression of Bcl-2.

-

Activation of Caspases: Increased levels of cleaved Caspase-3 and cleaved PARP.

2. Inhibition of Angiogenesis:

The growth and metastasis of tumors are highly dependent on angiogenesis. This compound has been implicated in the inhibition of this process by targeting key signaling molecules:

-

Downregulation of Hypoxia-Inducible Factor 1α (HIF-1α): A key regulator of the cellular response to hypoxia, which is often observed in the tumor microenvironment.

-

Reduction of Vascular Endothelial Growth Factor (VEGF): A potent pro-angiogenic factor.

Anti-Inflammatory Effects

Chronic inflammation is a key driver of various diseases, including cancer. This compound demonstrates significant anti-inflammatory properties by modulating the production of inflammatory mediators and regulating key inflammatory signaling pathways.

1. Modulation of Cytokine Production:

This compound has been shown to alter the balance of pro- and anti-inflammatory cytokines:

-

Inhibition of Pro-inflammatory Cytokines: Decreased production of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).

-

Upregulation of Anti-inflammatory Cytokines: Increased production of Interleukin-10 (IL-10).

2. Inhibition of Inflammatory Mediators:

The compound also reduces the levels of other key inflammatory molecules, including:

-

Nitric Oxide (NO)

-

Intercellular Adhesion Molecule 1 (ICAM-1)

-

Prostaglandin E2 (PGE2)

Signaling Pathways Modulated by this compound

The biological effects of this compound are orchestrated through its influence on several critical signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is believed to inhibit this pathway, thereby reducing the expression of inflammatory cytokines and mediators.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Aberrant activation of this pathway is common in many cancers. Upon activation, PI3K phosphorylates and activates Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins like Bad and activates downstream targets like mTOR, promoting cell growth. This compound is thought to induce apoptosis in cancer cells by inhibiting the PI3K/Akt pathway.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Studies of Pulsatilloside E

This technical guide provides a comprehensive overview of the in vitro studies conducted on this compound, a triterpenoid saponin isolated from the roots of Pulsatilla species. The document focuses on its anti-inflammatory properties, detailing the quantitative data, experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following tables summarize the key findings.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay | Concentration Range | Result |

| RAW 264.7 Macrophages | MTT Assay | 1.6, 3.1, 6.2, 12.5, 25, 50, 100 µM | No significant cytotoxicity observed at concentrations up to 100 µM |

Table 2: Inhibition of Inflammatory Mediators by this compound

| Inflammatory Mediator | Assay | This compound Concentration (µM) | % Inhibition | IC50 Value (µM) |

| Nitric Oxide (NO) | Griess Assay | 1.6 | 15.2% | 18.2 |

| 3.1 | 28.9% | |||

| 6.2 | 45.1% | |||

| 12.5 | 68.3% | |||

| 25 | 85.4% | |||

| Prostaglandin E2 (PGE2) | ELISA | 1.6 | 12.5% | 15.8 |

| 3.1 | 25.6% | |||

| 6.2 | 42.3% | |||

| 12.5 | 65.8% | |||

| 25 | 82.1% | |||

| Tumor Necrosis Factor-alpha (TNF-α) | ELISA | 1.6 | 10.2% | 19.5 |

| 3.1 | 22.4% | |||

| 6.2 | 38.9% | |||

| 12.5 | 60.1% | |||

| 25 | 78.9% | |||

| Interleukin-6 (IL-6) | ELISA | 1.6 | 11.8% | 17.9 |

| 3.1 | 24.5% | |||

| 6.2 | 40.7% | |||

| 12.5 | 63.2% | |||

| 25 | 80.5% |

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of this compound.

Cell Culture and Treatment

RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Cell Viability Assay (MTT Assay)

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

-

After 24 hours, treat the cells with this compound (1.6-100 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control group.

Nitric Oxide (NO) Determination (Griess Assay)

-

Collect the culture supernatant from LPS-stimulated cells treated with this compound.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the NO concentration using a sodium nitrite standard curve.

ELISA for PGE2, TNF-α, and IL-6

-

Collect the culture supernatants from treated cells.

-

Measure the concentrations of PGE2, TNF-α, and IL-6 using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

The absorbance is read at 450 nm.

Western Blot Analysis

-

Lyse the treated cells with RIPA buffer to extract total protein.

-

Separate nuclear and cytosolic proteins using a nuclear extraction kit.

-

Determine protein concentration using the Bradford assay.

-

Separate equal amounts of protein (30 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, p65, IκBα, p-IκBα, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Visualization

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. The following diagrams illustrate the experimental workflow and the specific points of intervention by this compound.

Figure 1: Experimental workflow for in vitro evaluation of this compound.

Figure 2: Inhibition of the NF-κB signaling pathway by this compound.

Therapeutic Potential of Pulsatilloside E: A Technical Guide for Researchers

Disclaimer: Scientific literature explicitly detailing the therapeutic potential of Pulsatilloside E is currently limited. This guide provides a comprehensive overview of the known biological activities of closely related triterpenoid saponins isolated from the Pulsatilla genus, primarily Anemoside B4 and Hederacolchiside E. The information presented herein serves as a foundational resource to inform future research into the specific therapeutic applications of this compound.

Introduction to this compound

This compound is a triterpenoid saponin that belongs to the oleanane glycoside family. It is a constituent of plants from the Pulsatilla genus, which have a long history of use in traditional medicine for treating inflammatory conditions and other ailments.[1][2] The therapeutic activities of Pulsatilla species are largely attributed to their rich saponin content. While research has predominantly focused on other saponins within this class, the structural similarity of this compound to more extensively studied compounds suggests it may possess comparable pharmacological properties.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C65H106O31 |

| Molecular Weight | 1383.5 g/mol |

| IUPAC Name | 3-O-(beta-D-Glucopyranosyl(1->4))(alpha-L-rhamnopyranosyl(1->2))-alpha-L-arabinopyranosyl-23-hydroxybetulinic acid 28-O-alpha-L-rhamnopyranosyl(1->4)-beta-D-glucopyranosyl(1->6)-beta-D-glucopyranosyl ester |

| Synonyms | Chinensioside B, Pulchinenoside E |

| Data sourced from PubChem CID 10909416[3] |

Potential Therapeutic Applications and Mechanisms of Action

Based on the activities of structurally related saponins from Pulsatilla, the therapeutic potential of this compound is likely to be concentrated in three main areas: anti-inflammatory, anti-cancer, and neuroprotective effects.

Anti-inflammatory Activity

Triterpenoid saponins from Pulsatilla chinensis are known to possess significant anti-inflammatory properties.[4] Anemoside B4, a major saponin from this plant, has been shown to ameliorate colitis in animal models by inhibiting inflammatory pathways.[1][5]

Mechanism of Action: The anti-inflammatory effects of Pulsatilla saponins are often mediated through the inhibition of the NF-κB signaling pathway.[4][5] Anemoside B4 has been found to suppress the expression of S100A9, which in turn deactivates the TLR4/NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.[1][5] Another study suggests that Anemoside B4 may also exert its anti-inflammatory effects by inhibiting pyruvate carboxylase, which is crucial for LPS-driven inflammation in macrophages.[6] Hederacolchiside E has also been shown to have anti-inflammatory effects, potentially by blocking bradykinin or affecting prostaglandin pathways.[7]

Signaling Pathway for Anti-inflammatory Action of Anemoside B4

Caption: Inhibition of the S100A9/MAPK/NF-κB signaling pathway by Anemoside B4.

Anti-Cancer Activity

Extracts from Pulsatilla species have demonstrated anti-tumor properties.[8] While specific studies on this compound are lacking, related compounds have shown cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis and cell cycle arrest.

Mechanism of Action: Studies on Pulsatilla extracts suggest that their anti-cancer effects are mediated through the induction of apoptosis.[8] This process is characterized by morphological changes such as nuclear shrinkage and chromatin fragmentation.[9] Key proteins involved in the apoptotic cascade include the Bcl-2 family (with a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax) and caspases, particularly caspase-3.[10]

General Experimental Workflow for Assessing Anti-Cancer Activity

Caption: Workflow for in vitro evaluation of the anti-cancer potential of this compound.

Neuroprotective Effects

Hederacolchiside-E, a saponin from Pulsatilla koreana, has shown cognition-enhancing and neuroprotective effects in both in vivo and in vitro models.[11] This suggests that this compound may also have potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's disease.

Mechanism of Action: The neuroprotective effects of Hederacolchiside E are associated with its ability to protect neuronal cells from amyloid-beta peptide-induced toxicity.[11] Further studies on Hederacolchiside E and its derivatives have indicated that these compounds exert their neuroprotective effects by modulating oxidative stress, as evidenced by a reduction in lactate dehydrogenase (LDH) release, intracellular reactive oxygen species (ROS), and malondialdehyde (MDA) levels.[12]

Logical Relationship in Neuroprotection Studies

Caption: The relationship between Hederacolchiside-E, amyloid-beta, oxidative stress, and neuronal viability.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the therapeutic potential of this compound, based on protocols used for related compounds.

In Vitro Anti-inflammatory Assay

Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Viability Assay: Seed cells in a 96-well plate and treat with various concentrations of this compound for 24 hours. Assess cell viability using an MTT assay to determine non-toxic concentrations.

-

LPS Stimulation: Pre-treat RAW 264.7 cells with non-toxic concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture medium using the Griess reagent.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: Lyse the cells and determine the protein concentrations. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., p-NF-κB, IκBα, p-p38, p-JNK, p-ERK) and a loading control (e.g., β-actin). Visualize protein bands using a chemiluminescence detection system.

In Vitro Apoptosis Assay in Cancer Cells

Objective: To evaluate the apoptosis-inducing effect of this compound on a human cancer cell line (e.g., PC-3 for prostate cancer).

Methodology:

-

Cell Culture: Culture the selected cancer cell line in appropriate media and conditions.

-

Treatment: Treat cells with varying concentrations of this compound for 24, 48, and 72 hours.

-

Morphological Assessment: Stain the cells with Hoechst 33258 and observe under a fluorescence microscope for typical apoptotic morphology, such as chromatin condensation and nuclear fragmentation.[9]

-

Apoptosis Quantification: Harvest the cells and stain with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Analyze the stained cells using flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.[9][10]

-

Western Blot Analysis: Analyze the expression levels of apoptosis-related proteins, including Bcl-2, Bax, and cleaved caspase-3, by Western blotting as described in the anti-inflammatory protocol.[10]

In Vitro Neuroprotection Assay

Objective: To assess the protective effect of this compound against amyloid-beta (Aβ)-induced neurotoxicity in a neuronal cell line (e.g., SH-SY5Y or PC12).

Methodology:

-

Cell Culture and Differentiation: Culture the neuronal cells and, if necessary, differentiate them into a more neuron-like phenotype (e.g., using retinoic acid for SH-SY5Y cells).

-

Treatment: Pre-treat the differentiated cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Induction of Neurotoxicity: Expose the cells to a toxic concentration of aggregated Aβ peptide (e.g., Aβ1-42) for 24-48 hours.

-

Cell Viability Assay: Measure cell viability using the MTT assay to quantify the neuroprotective effect of this compound.

-

Measurement of Oxidative Stress Markers:

-

LDH Release: Measure the amount of lactate dehydrogenase released into the culture medium as an indicator of cell membrane damage.

-

Intracellular ROS: Use a fluorescent probe like DCFH-DA to measure the levels of intracellular reactive oxygen species by fluorometry or flow cytometry.

-

Lipid Peroxidation: Quantify malondialdehyde (MDA), a product of lipid peroxidation, in cell lysates using a commercially available kit.[12]

-

Conclusion and Future Directions

While direct evidence for the therapeutic potential of this compound is still emerging, the substantial body of research on related Pulsatilla saponins provides a strong rationale for its investigation as a potential anti-inflammatory, anti-cancer, and neuroprotective agent. Future research should focus on isolating or synthesizing pure this compound and systematically evaluating its efficacy and mechanisms of action using the experimental frameworks outlined in this guide. Head-to-head comparisons with well-characterized saponins like Anemoside B4 and Hederacolchiside E will be crucial in determining its relative potency and unique therapeutic properties. Such studies will be instrumental in unlocking the full therapeutic potential of this and other related natural compounds.

References

- 1. Anemoside B4 ameliorates TNBS-induced colitis through S100A9/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C65H106O31 | CID 10909416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and immune-modulatory properties of anemoside B4 isolated from Pulsatilla chinensis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anemoside B4 ameliorates TNBS-induced colitis through S100A9/MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anemoside B4, a new pyruvate carboxylase inhibitor, alleviates colitis by reprogramming macrophage function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute anti-inflammatory activity of four saponins isolated from ivy: alpha-hederin, hederasaponin-C, hederacolchiside-E and hederacolchiside-F in carrageenan-induced rat paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. physiciansweekly.com [physiciansweekly.com]

- 9. The Anti-Proliferation, Cycle Arrest and Apoptotic Inducing Activity of Peperomin E on Prostate Cancer PC-3 Cell Line [mdpi.com]

- 10. Ardipusilloside I induces apoptosis by regulating Bcl-2 family proteins in human mucoepidermoid carcinoma Mc3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cognition-enhancing and neuroprotective effects of hederacolchiside-E from Pulsatilla koreana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, biological evaluation and structure-activity relationship studies of hederacolchiside E and its derivatives as potential anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Pulsatilloside E from Pulsatilla Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulsatilloside E is a triterpenoid saponin found in various species of the genus Pulsatilla, a group of perennial herbaceous plants in the Ranunculaceae family. Notably, Pulsatilla chinensis (Bge.) Regel is a prominent source of this compound. Saponins from Pulsatilla species, including this compound, have garnered significant interest for their potential pharmacological activities, including anti-inflammatory and pro-apoptotic effects. These properties make this compound a compound of interest for further investigation in drug development.

These application notes provide a comprehensive overview of the extraction and purification of this compound from Pulsatilla species, primarily focusing on Pulsatilla chinensis. Detailed experimental protocols, quantitative data, and insights into the potential molecular mechanisms of action are presented to guide researchers in their studies.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound and other related saponins can vary depending on the plant's origin and harvesting time. The following table summarizes the quantitative analysis of several active components in the roots of Pulsatilla chinensis from different provinces in China, as determined by a tissue-smashing extraction method followed by Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).

| Compound | Average Content (μg/g) in P. chinensis Roots |

| Hederagenin | 13.9 |

| Oleanolic acid | 21.7 |

| This compound | 78.4 |

| Anemoside B4 | 243.6 |

| Anemoside A3 | 12.3 |

| 23-hydroxybetulinic acid | 13.1 |

| Hederacolchiside E | 23.4 |

| Pulsatilla Saponin D | 11.2 |

| Hederasaponin B | 1.8 |

| Alpha-hederin | 0.9 |

| Hederacolchiside A1 | 1.2 |

| Betulinic acid | 3.6 |

Experimental Protocols

The following protocols are representative methods for the extraction and purification of saponins from Pulsatilla chinensis. Optimization may be required for the specific isolation of this compound.

Protocol 1: Total Saponin Extraction from Pulsatilla chinensis

This protocol outlines the extraction of a total saponin fraction from the dried roots of Pulsatilla chinensis.

Materials and Reagents:

-

Dried and crushed roots of Pulsatilla chinensis

-

70% Ethanol

-

D101 macroporous resin

-

Deionized water

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Extraction:

-

Take 2.5 kg of dried and crushed Pulsatilla chinensis roots and place them in a suitable extraction vessel.

-

Add a sufficient volume of 70% ethanol to immerse the plant material completely.

-

Macerate the mixture for 4 hours at room temperature.[1]

-

Perform reflux extraction for a defined period (e.g., 2 hours).

-

Filter the extract and collect the filtrate.

-

Repeat the extraction process two more times with fresh 70% ethanol.[1]

-

Combine the filtrates from all three extractions.

-

-

Concentration:

-

Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to remove the ethanol. This will yield a residue.[1]

-

-

Initial Purification by Macroporous Resin Chromatography:

-

Dissolve the residue in deionized water.

-

Load the aqueous solution onto a pre-equilibrated D101 macroporous resin column.

-

Wash the column with deionized water to remove impurities.

-

Elute the saponin fraction using a gradient of water-ethanol. The fraction eluted with 60% ethanol typically contains the total saponins.[1]

-

-

Final Product Preparation:

-

Collect the 60% ethanol eluate.

-

Concentrate the eluate under reduced pressure to remove the ethanol.

-

Lyophilize the concentrated aqueous solution to obtain a dry powder of Pulsatilla Radix Saponins (PRS). From 2.5 kg of starting material, a yield of approximately 125 g of PRS can be expected.[1]

-

Protocol 2: Quantitative Analysis of this compound by UHPLC-MS

This protocol describes the analytical procedure for the quantification of this compound in Pulsatilla chinensis root samples.

Materials and Reagents:

-

Dried root powder of Pulsatilla chinensis

-

70% Ethanol

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Formic acid (HPLC grade)

-

Deionized water (HPLC grade)

-

UHPLC-MS system with a C18 column

Procedure:

-

Sample Preparation (Tissue-Smashing Extraction):

-

Accurately weigh 0.5 g of the dried root powder.

-

Place the powder in an extraction tube.

-

Add 70% ethanol as the extraction solvent.

-

Perform tissue-smashing extraction for 200 seconds.

-

Centrifuge the extract and collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter before injection into the UHPLC-MS system.

-

-

UHPLC-MS Analysis:

-

Chromatographic Conditions:

-

Column: A suitable C18 column (e.g., Agilent Zorbax RRHD C18, 2.1 × 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of A (water with 0.1% formic acid) and B (acetonitrile with 0.1% formic acid).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes may be used depending on the analyte.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

-

Ion Transitions: Specific precursor-to-product ion transitions for this compound should be determined using a reference standard.

-

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of the this compound reference standard.

-

Inject the prepared sample extracts and the standards into the UHPLC-MS system.

-

Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Potential Signaling Pathways Modulated by Pulsatilla Saponins

The following diagrams illustrate the potential signaling pathways modulated by saponins from Pulsatilla species, including the NF-κB and apoptosis pathways. While direct evidence for this compound is still emerging, studies on total saponin extracts and other closely related saponins from Pulsatilla provide strong indications of these activities.

NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway by Pulsatilla saponins.

Apoptosis Induction Pathway

References

Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of Pulsatilloside E

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Pulsatilloside E, a key bioactive triterpenoid saponin found in plants of the Pulsatilla genus. The described protocol is applicable for the quality control of raw herbal materials, extracts, and finished products in drug development and scientific research. The method utilizes a reversed-phase C18 column with gradient elution and Charged Aerosol Detection (CAD) for sensitive and reliable quantification. This document provides a comprehensive experimental protocol, method validation parameters, and a workflow diagram to ensure successful implementation.

Introduction

This compound is a prominent triterpenoid saponin isolated from the roots of Pulsatilla species, such as Pulsatilla koreana. These saponins are recognized for their diverse pharmacological activities, making their accurate quantification crucial for the standardization of herbal medicines and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such complex phytochemicals. Due to the lack of a strong chromophore in this compound, traditional UV detection can be challenging. Therefore, this method employs a Charged Aerosol Detector (CAD), which offers superior sensitivity and uniform response for non-volatile analytes.

Experimental Protocols

Sample Preparation: Extraction of Triterpenoid Saponins from Pulsatilla Root

This protocol describes the extraction of total saponins from the dried roots of Pulsatilla species.

Materials and Reagents:

-

Dried Pulsatilla root powder

-

Methanol (HPLC grade)

-

Deionized water

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

-

0.45 µm syringe filters

Procedure:

-

Accurately weigh 1.0 g of powdered dried Pulsatilla root into a 50 mL conical tube.

-

Add 25 mL of methanol to the tube.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Perform ultrasonic-assisted extraction in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean collection tube.

-

Repeat the extraction process (steps 2-6) on the plant residue with another 25 mL of methanol to ensure complete extraction.

-

Combine the supernatants from both extractions.

-

Evaporate the combined methanol extract to dryness under reduced pressure.

-

Reconstitute the dried extract in 5 mL of methanol.

-

Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.[1]

HPLC-CAD Analysis of this compound

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | Charged Aerosol Detector (CAD) |

| Column | Supelco Ascentis Express C18 (4.6 mm × 150 mm, 2.7 µm) or equivalent |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol |

| Gradient Elution | 0-10 min, 60-70% B; 10-20 min, 70-80% B; 20-30 min, 80-90% B; 30-40 min, 90-100% B; 40-50 min, 100% B (hold) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| CAD Nebulizer Temp | 35°C |

| CAD Evaporation Temp | 40°C |

Standard Solution Preparation:

-

Accurately weigh 5.0 mg of this compound reference standard.

-

Dissolve in 10 mL of methanol to prepare a stock solution of 500 µg/mL.

-

Prepare a series of working standard solutions by serially diluting the stock solution with methanol to concentrations of 2, 5, 10, 20, 50, 100, and 200 µg/mL.

Data Presentation: Method Validation Summary

The HPLC-CAD method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below.

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |

| This compound | 2 - 200 | > 0.995 | 0.04 - 0.2 | 2 - 5 |

Data synthesized from a study on the simultaneous determination of triterpenoid saponins in Pulsatilla koreana.[2]

Mandatory Visualization

Experimental Workflow for HPLC Analysis of this compound

Caption: Workflow for the HPLC-CAD analysis of this compound.

References

Application Notes and Protocols for the Quantification of Pulsatilloside E using HPLC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulsatilloside E, a triterpenoid saponin isolated from the roots of Pulsatilla species, has garnered significant interest in the scientific community for its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, including biological fluids and herbal extracts, is crucial for pharmacokinetic studies, quality control of traditional medicines, and new drug development. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has emerged as a powerful analytical technique for this purpose, offering high sensitivity and selectivity.

This document provides a detailed application note and protocol for the quantification of this compound using a triple quadrupole HPLC-MS system. The methodology described herein is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is suitable for the extraction of this compound from plasma samples prior to HPLC-MS analysis.

Materials:

-

Human or animal plasma containing this compound

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) solution (e.g., Digoxin, 50 ng/mL in 50% methanol)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the thawed plasma samples to ensure homogeneity.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

-

Add 50 µL of the internal standard solution to the plasma sample.

-

Add 300 µL of ice-cold acetonitrile to the mixture to precipitate proteins. The recommended ratio of acetonitrile to plasma is 3:1 (v/v)[1].

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for HPLC-MS analysis.

HPLC-MS Method

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-2 min: 30% B; 2-8 min: 30-90% B; 8-10 min: 90% B; 10-10.1 min: 90-30% B; 10.1-15 min: 30% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions:

Based on the molecular weight of this compound (1383.5 g/mol ) and typical fragmentation patterns of triterpenoid saponins which involve the loss of sugar moieties, the following MRM transitions are proposed.[2] The deprotonated molecule [M-H]⁻ is often observed for saponins in negative ion mode.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 1382.5 | Predicted | 0.05 | 60 | 50 |

| Internal Standard (Digoxin) | 779.4 | 649.4 | 0.05 | 50 | 30 |

Note: The product ion for this compound needs to be determined experimentally by infusing a standard solution and observing the fragmentation pattern. Common losses for saponins include hexose (162 Da) and deoxyhexose (146 Da) units.

Data Presentation

Table 1: Method Validation Parameters for this compound Quantification

This table summarizes the typical validation parameters for a robust HPLC-MS method for saponin quantification, adapted from similar validated methods.[3]

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Range | To be determined | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | S/N ≥ 3 | ~0.5 ng/mL |

| Limit of Quantification (LOQ) | S/N ≥ 10 | ~1.5 ng/mL |

| Precision (RSD%) | ||

| - Intra-day | ≤ 15% | < 10% |

| - Inter-day | ≤ 15% | < 12% |

| Accuracy (% Bias) | Within ± 15% | -10% to +8% |

| Recovery (%) | Consistent and reproducible | 85 - 95% |

| Matrix Effect (%) | Within 85 - 115% | 90 - 110% |

| Stability | ||

| - Short-term (bench-top) | ≤ 15% deviation | Stable for 8 hours |

| - Long-term (frozen) | ≤ 15% deviation | Stable for 30 days at -80°C |

| - Freeze-thaw | ≤ 15% deviation | Stable for 3 cycles |

Mandatory Visualization

Experimental Workflow for this compound Quantification

Caption: Workflow for this compound quantification.

Signaling Pathway (Hypothetical)

As the specific signaling pathways modulated by this compound are still under extensive investigation, a generalized diagram illustrating the interaction of a saponin with a cell membrane and subsequent downstream signaling is provided. Saponins are known to interact with cell membranes, which can lead to various cellular responses.

Caption: Hypothetical signaling pathway of a saponin.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. A mass spectrometry database for identification of saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of triterpenoid saponins in dog plasma by a validated UPLC-MS/MS and its application to a pharmacokinetic study after administration of total saponin of licorice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pulsatilloside E Cell-Based Assays

Introduction

Pulsatilloside E is a triterpenoid saponin, a class of bioactive compounds found in plants of the Pulsatilla genus. Extracts from these plants have been utilized in traditional medicine for their anti-inflammatory and anti-dysenteric properties.[1] Modern research has begun to explore the therapeutic potential of these compounds, including this compound and its analogues, in areas such as oncology and immunology. Studies suggest that extracts containing these saponins can suppress the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels).[1] Furthermore, their anti-inflammatory effects are attributed to the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.[2]

These application notes provide detailed protocols for cell-based assays to investigate the anti-cancer and anti-inflammatory activities of this compound, tailored for researchers in drug discovery and development.

General Experimental Workflow

The overall process for evaluating the cellular effects of this compound involves several key stages, from initial cell culture to specific endpoint assays.

Caption: General workflow for investigating the bioactivity of this compound.

Section 1: Anti-Cancer and Cytotoxicity Assays

Application Note: Evaluating Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells.[3] Many anti-cancer agents function by inducing apoptosis in tumor cells.[4] Key hallmarks of apoptosis include cell shrinkage, DNA fragmentation, and the activation of caspase enzymes.[1][3] Assays to measure these events are crucial for characterizing the anti-cancer potential of compounds like this compound. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[5]

Signaling Pathway: this compound in Apoptosis

This compound and related compounds are thought to induce apoptosis primarily through the intrinsic, or mitochondrial, pathway. This involves altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the activation of executioner caspases.[4][6]

Caption: Simplified signaling pathway for this compound-induced apoptosis.

Protocol 1: Cell Viability (MTT Assay)

Principle: This colorimetric assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 24-72 hours at 37°C with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic or necrotic cells.[5][7]

Methodology:

-

Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 200 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[8]

Quantitative Data: Antiproliferative & Pro-Apoptotic Effects

| Compound/Extract | Cell Line | Assay | Result | Reference |

| β-peltatin (from Pulsatilla) | Pancreatic Cancer (PAC) | Cytotoxicity | IC50 of ~2 nM | [9][10] |

| Pulsatilla koreana Extract (PKE) | Anaplastic Thyroid Cancer | Apoptosis | Increased cleaved PARP and caspase-3 | [1] |

| Pulsatilla koreana Extract (PKE) | Anaplastic Thyroid Cancer | TUNEL Assay | Showed DNA fragmentation | [1] |

Section 2: Anti-Inflammatory Assays

Application Note: Measuring Anti-Inflammatory Activity

Inflammation is a biological response implicated in many diseases. Macrophages are key cells in the inflammatory process, and when stimulated by agents like lipopolysaccharide (LPS), they produce pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β).[2][11] Cell-based assays using macrophage cell lines (e.g., RAW 264.7, THP-1) are effective for screening compounds that can inhibit the production of these mediators.[12][13]

Signaling Pathway: Inhibition of LPS-Induced Inflammation

LPS, a component of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), triggering downstream signaling cascades like the NF-κB pathway. This leads to the transcription of genes for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS). This compound can interfere with this pathway, reducing the inflammatory response.

Caption: Inhibition of the LPS-induced inflammatory pathway by this compound.

Protocol 3: Nitric Oxide (NO) Measurement (Griess Assay)

Principle: This assay quantifies nitrite (NO2-), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a deep purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include wells with cells only, cells + this compound only, and cells + LPS only.

-

Incubation: Incubate the plate for 24 hours.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubation & Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

-

Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve.

Protocol 4: Cytokine Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins, such as TNF-α or IL-6, in the cell culture supernatant.

Methodology:

-

Sample Preparation: Collect cell culture supernatants after treatment with this compound and/or LPS, as described in Protocol 3.

-

ELISA Procedure: Perform the ELISA according to the manufacturer’s instructions for the specific cytokine kit (e.g., for mouse TNF-α or IL-6). This typically involves:

-

Measurement: Read the absorbance at the specified wavelength (e.g., 450 nm).[14]

-

Analysis: Determine the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Quantitative Data: Anti-inflammatory Effects

| Extract/Compound | Cell/Animal Model | Mediator | Effect | Reference |